4-Allyloxybenzaldehyde

Catalog No.
S663090
CAS No.
40663-68-1
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allyloxybenzaldehyde

CAS Number

40663-68-1

Product Name

4-Allyloxybenzaldehyde

IUPAC Name

4-prop-2-enoxybenzaldehyde

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2

InChI Key

TYNJQOJWNMZQFZ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C=O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=O

The exact mass of the compound 4-(Allyloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Allyloxybenzaldehyde is an aromatic aldehyde distinguished by its para-substituted allyloxy group (-O-CH2-CH=CH2). This terminal alkene is not merely a passive solubilizing chain; it is a reactive functional handle that enables specific, high-value synthetic transformations not possible with more common or saturated alkoxybenzaldehydes. [REFS-1, REFS-2] Its primary value in procurement decisions lies in its dual functionality, serving as both a standard benzaldehyde building block and a precursor for subsequent C-C bond formation, cyclization, or polymerization reactions. [2]

Substituting 4-Allyloxybenzaldehyde with close, often cheaper, analogs like 4-Methoxybenzaldehyde (Anisaldehyde) or 4-Propoxybenzaldehyde is a common procurement error that leads to synthetic failure. These substitutes lack the terminal double bond of the allyl group, which is essential for key downstream applications. [1] Specifically, saturated alkoxy groups cannot undergo the Claisen rearrangement to form ortho-allyl phenols, nor can they serve as a reactive site for cross-linking polymerization via mechanisms like thiol-ene reactions or radical polymerization. [REFS-2, REFS-3] Therefore, for any process relying on the specific reactivity of the allyl group, substitution is not a viable cost-saving measure but a change in the fundamental reaction pathway.

Precursor Suitability: Enables Ortho-Phenol Functionalization via Aromatic Claisen Rearrangement

The primary differentiator for 4-Allyloxybenzaldehyde is its ability to undergo a thermal [3,3]-sigmatropic rearrangement (the Claisen rearrangement) to form 3-allyl-4-hydroxybenzaldehyde. [1] This reaction is a powerful method for regioselective carbon-carbon bond formation at the ortho position of a phenol, a transformation that is mechanistically impossible for saturated analogs. For example, heating aryl allyl ethers typically leads to quantitative rearrangement to the corresponding ortho-allyl phenol. In contrast, analogs such as 4-Methoxybenzaldehyde or 4-Propoxybenzaldehyde, lacking the required allyl vinyl ether structure, will not undergo this reaction under similar conditions and would likely decompose at high temperatures.

Evidence DimensionReactivity in Claisen Rearrangement
Target Compound DataUndergoes thermal rearrangement to form a new C-C bond at the ortho-position, yielding 3-allyl-4-hydroxybenzaldehyde.
Comparator Or Baseline4-Methoxybenzaldehyde or 4-Propoxybenzaldehyde: Do not contain the necessary allyl group and thus cannot undergo this reaction.
Quantified DifferenceQualitatively infinite; the reaction pathway is exclusively available to the allyl-substituted compound.
ConditionsThermal conditions, typically >180 °C, often in a high-boiling solvent or neat.

This enables a specific and high-value synthetic route to functionalized phenols and subsequent heterocycles that cannot be achieved with more common, saturated alkoxybenzaldehydes.

Processability: Provides a Reactive Handle for Polymer Cross-Linking and Network Formation

The terminal alkene of the allyl group serves as a reactive site for polymerization and cross-linking, enabling the integration of the benzaldehyde moiety into polymer networks. This functionality is critical for creating thermoset resins, coatings, or dental composites with enhanced thermal and mechanical stability. Saturated analogs like 4-Methoxybenzaldehyde lack this reactive handle and can only be incorporated as pendant, non-cross-linking groups, resulting in materials with fundamentally different (e.g., lower) thermal stability and mechanical strength. For instance, polymers with cross-linking capability show significantly different thermogravimetric analysis (TGA) profiles, retaining mass at higher temperatures compared to their linear, non-cross-linked counterparts. [1]

Evidence DimensionSuitability for Cross-Linking Polymerization
Target Compound DataThe allyl group enables covalent cross-linking into a polymer network via radical polymerization, thiol-ene chemistry, or other addition reactions.
Comparator Or Baseline4-Methoxybenzaldehyde: The methoxy group is chemically inert under polymerization conditions and cannot be used for cross-linking.
Quantified DifferenceProvides a reactive pathway for network formation, leading to materials with higher thermal decomposition temperatures and improved mechanical properties compared to linear polymers from saturated analogs.
ConditionsRadical or catalytic polymerization conditions.

For applications requiring robust, cross-linked polymer materials (e.g., thermosets, advanced coatings), the allyl group is a non-negotiable functional requirement that saturated analogs cannot fulfill.

Application-Critical Performance: Non-Interchangeable Precursor for Fine-Tuning Liquid Crystal Properties

In the synthesis of thermotropic liquid crystals (e.g., Schiff base or ester types), the structure of the terminal flexible chain is a critical design parameter that dictates the resulting material's mesomorphic properties, including melting and clearing points (the transition to an isotropic liquid). The replacement of a saturated alkyl chain (e.g., hexyloxy) with an allyloxy group is not a trivial substitution, as the double bond and different conformational flexibility directly impact intermolecular interactions and molecular packing. [1] Studies on homologous series of alkoxy-substituted liquid crystals consistently show that small changes in the terminal chain length and structure lead to predictable but distinct changes in phase transition temperatures. Therefore, 4-Allyloxybenzaldehyde is not interchangeable with analogs like 4-propoxybenzaldehyde or 4-methoxybenzaldehyde for a specific target liquid crystal formulation.

Evidence DimensionInfluence on Liquid Crystal Phase Behavior
Target Compound DataThe allyloxy group provides a specific length, polarity, and conformational profile that results in a unique set of mesophase transition temperatures for its derivatives.
Comparator Or BaselineOther p-alkoxybenzaldehydes (e.g., methoxy, propoxy, hexyloxy): Each analog produces derivatives with different, predictable phase transition temperatures. The choice is application-specific.
Quantified DifferenceThe clearing point and mesophase stability of a liquid crystal are highly sensitive to the terminal chain structure; substitution alters these critical performance metrics.
ConditionsSynthesis of calamitic (rod-like) liquid crystals, typically via condensation with an aniline derivative.

This allows for the precise tuning of a material's operating temperature range, making the choice of this specific precursor critical for achieving the desired performance in display or sensor applications.

Precursor for Substituted Catechols and Functionalized Phenols

Where the synthetic goal is to introduce an allyl group ortho to a hydroxyl group, this compound is the correct choice. The Claisen rearrangement provides a reliable route to 3-allyl-4-hydroxybenzaldehyde, a versatile intermediate for pharmaceuticals and complex natural product synthesis. [1]

Monomer for High-Performance Thermoset Resins and Composites

When developing cross-linked polymers, coatings, or adhesives requiring high thermal stability and mechanical integrity, the allyl group provides the necessary reactive handle for network formation. This makes it a suitable component for advanced composites, dental resins, and specialty electronic materials.

Component for Designing Custom Liquid Crystal Mixtures

In the formulation of liquid crystal displays and sensors, where precise control over the nematic range and clearing point is required, this compound serves as a key building block. Its specific molecular structure contributes uniquely to the mesophase properties of the final material, a role that cannot be filled by a generic saturated analog.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40663-68-1

Wikipedia

4-Allyloxybenzaldehyde

Dates

Last modified: 08-15-2023

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